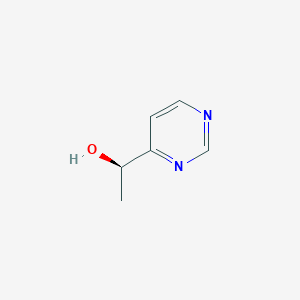![molecular formula C15H21NO2 B13095695 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)
2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid is an organic compound with the molecular formula C15H21NO2 It is characterized by a cyclohexyl group, a methylamino group, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid typically involves the reaction of cyclohexylamine with methylamine and phenylacetic acid. One common method is the reductive amination of phenylacetic acid with cyclohexylamine and formaldehyde, followed by methylation of the resulting intermediate. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones or phenylacetic acid derivatives, while reduction can produce cyclohexylamines or phenylethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or interact with receptors in the nervous system to produce therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Cyclohexyl(methyl)amino]-2-phenylpropanoic acid
- 2-[Cyclohexyl(methyl)amino]-2-phenylbutanoic acid
- 2-[Cyclohexyl(methyl)amino]-2-phenylpentanoic acid
Uniqueness
2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl and phenyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications. Additionally, its ability to undergo multiple types of chemical reactions enhances its utility as a synthetic intermediate.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
2-[cyclohexyl(methyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO2/c1-16(13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
YETKSAXOYYDHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


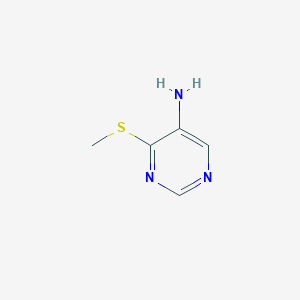

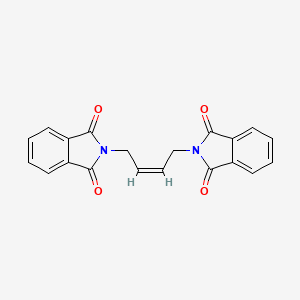
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
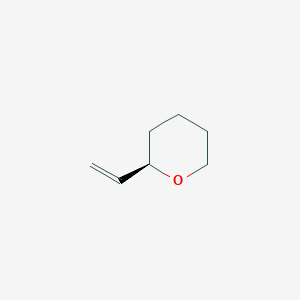
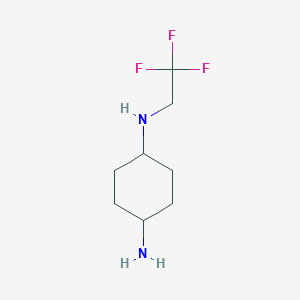
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
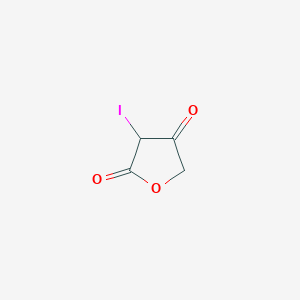
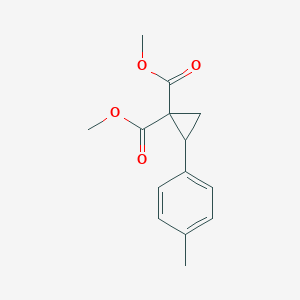
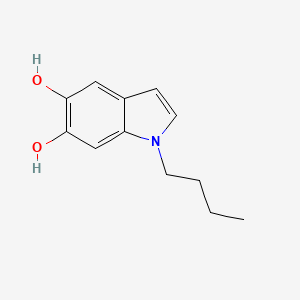
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
